Cas no 2228969-09-1 (N-methyl-N-(2-methyl-5-nitrophenyl)methylhydroxylamine)

N-Methyl-N-(2-methyl-5-nitrophenyl)methylhydroxylamine is a specialized organic compound featuring a nitrophenyl group and a hydroxylamine moiety, making it valuable for synthetic and pharmaceutical applications. Its structure allows for versatile reactivity, particularly in the formation of N-oxide derivatives or as an intermediate in heterocyclic synthesis. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) substituents on the aromatic ring enhances its utility in selective functionalization reactions. This compound is particularly noted for its stability under controlled conditions, facilitating precise modifications in complex organic syntheses. Its well-defined properties make it suitable for research in medicinal chemistry and materials science, where tailored molecular architectures are required.
N-methyl-N-(2-methyl-5-nitrophenyl)methylhydroxylamine structure
2228969-09-1 structure
Product name:N-methyl-N-(2-methyl-5-nitrophenyl)methylhydroxylamine
CAS No:2228969-09-1
MF:C9H12N2O3
MW:196.203182220459
CID:6359370
PubChem ID:165683250

N-methyl-N-(2-methyl-5-nitrophenyl)methylhydroxylamine Chemical and Physical Properties

Names and Identifiers

    • N-methyl-N-(2-methyl-5-nitrophenyl)methylhydroxylamine
    • EN300-1791059
    • 2228969-09-1
    • N-methyl-N-[(2-methyl-5-nitrophenyl)methyl]hydroxylamine
    • Inchi: 1S/C9H12N2O3/c1-7-3-4-9(11(13)14)5-8(7)6-10(2)12/h3-5,12H,6H2,1-2H3
    • InChI Key: HRLLHQJRPMOTTL-UHFFFAOYSA-N
    • SMILES: ON(C)CC1C=C(C=CC=1C)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 196.08479225g/mol
  • Monoisotopic Mass: 196.08479225g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 69.3Ų
  • XLogP3: 1.9

N-methyl-N-(2-methyl-5-nitrophenyl)methylhydroxylamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1791059-0.05g
N-methyl-N-[(2-methyl-5-nitrophenyl)methyl]hydroxylamine
2228969-09-1
0.05g
$612.0 2023-09-19
Enamine
EN300-1791059-0.25g
N-methyl-N-[(2-methyl-5-nitrophenyl)methyl]hydroxylamine
2228969-09-1
0.25g
$670.0 2023-09-19
Enamine
EN300-1791059-2.5g
N-methyl-N-[(2-methyl-5-nitrophenyl)methyl]hydroxylamine
2228969-09-1
2.5g
$1428.0 2023-09-19
Enamine
EN300-1791059-10.0g
N-methyl-N-[(2-methyl-5-nitrophenyl)methyl]hydroxylamine
2228969-09-1
10g
$3131.0 2023-06-02
Enamine
EN300-1791059-10g
N-methyl-N-[(2-methyl-5-nitrophenyl)methyl]hydroxylamine
2228969-09-1
10g
$3131.0 2023-09-19
Enamine
EN300-1791059-1g
N-methyl-N-[(2-methyl-5-nitrophenyl)methyl]hydroxylamine
2228969-09-1
1g
$728.0 2023-09-19
Enamine
EN300-1791059-0.1g
N-methyl-N-[(2-methyl-5-nitrophenyl)methyl]hydroxylamine
2228969-09-1
0.1g
$640.0 2023-09-19
Enamine
EN300-1791059-1.0g
N-methyl-N-[(2-methyl-5-nitrophenyl)methyl]hydroxylamine
2228969-09-1
1g
$728.0 2023-06-02
Enamine
EN300-1791059-5g
N-methyl-N-[(2-methyl-5-nitrophenyl)methyl]hydroxylamine
2228969-09-1
5g
$2110.0 2023-09-19
Enamine
EN300-1791059-5.0g
N-methyl-N-[(2-methyl-5-nitrophenyl)methyl]hydroxylamine
2228969-09-1
5g
$2110.0 2023-06-02

Additional information on N-methyl-N-(2-methyl-5-nitrophenyl)methylhydroxylamine

N-Methyl-N-(2-Methyl-5-Nitrophenyl)Methylhydroxylamine: A Comprehensive Overview

N-Methyl-N-(2-Methyl-5-Nitrophenyl)Methylhydroxylamine, identified by the CAS registry number 2228969-09-1, is a compound of significant interest in various fields of chemistry and pharmacology. This compound, with its unique structural features, has garnered attention due to its potential applications in drug development and chemical synthesis. The molecule consists of a methylhydroxylamine group attached to a methyl-substituted nitrophenyl ring, which contributes to its distinctive reactivity and selectivity in chemical reactions.

Recent studies have highlighted the importance of methylhydroxylamines as intermediates in the synthesis of bioactive compounds. The presence of the nitro group in the phenyl ring introduces electron-withdrawing effects, which can influence the compound's reactivity and stability. This makes N-Methyl-N-(2-Methyl-5-Nitrophenyl)Methylhydroxylamine a valuable precursor in the construction of complex molecular architectures. Researchers have explored its role in the formation of heterocyclic compounds, which are often key components in pharmaceutical agents.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the corresponding hydroxylamine derivative. Advanced techniques such as microwave-assisted synthesis and catalytic methods have been employed to optimize the reaction conditions, ensuring high yields and purity. The use of modern analytical tools like NMR spectroscopy and mass spectrometry has been instrumental in confirming the structure and purity of the synthesized product.

In terms of applications, N-Methyl-N-(2-Methyl-5-Nitrophenyl)Methylhydroxylamine has shown promise in medicinal chemistry. Its ability to act as a nucleophile or electrophile makes it versatile in various coupling reactions. Recent research has focused on its role in the development of novel anti-cancer agents, where it serves as a building block for constructing bioisosteres with improved pharmacokinetic properties.

The environmental impact and toxicity profile of this compound are critical considerations for its safe handling and application. Studies have indicated that while it exhibits moderate toxicity, proper safety protocols can mitigate risks associated with its use. Additionally, efforts are underway to develop eco-friendly synthesis methods that minimize waste and reduce environmental footprint.

Looking ahead, ongoing research is exploring the potential of N-Methyl-N-(2-Methyl-5-Nitrophenyl)Methylhydroxylamine in other areas such as agrochemicals and materials science. Its unique reactivity and structural flexibility make it a candidate for innovative applications that could revolutionize these fields.

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